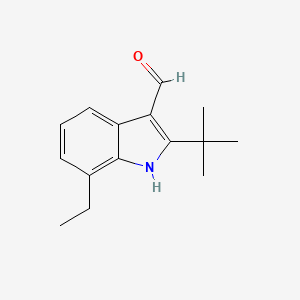

2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde

Beschreibung

Chemical Classification and Structural Identification

2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde belongs to the class of indole derivatives, which are characterized by their bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This specific compound is notable for its complex substitution pattern, featuring both a tert-butyl group at the 2-position and an ethyl group at the 7-position of the indole framework, along with an aldehyde functional group at the 3-position. The molecular formula for this compound is C₁₅H₁₉NO, with a molecular weight of 229.32 grams per mole. The Chemical Abstracts Service registry number for this compound is 586949-23-7, providing its unique identification in chemical databases.

The structural identification of 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde can be precisely defined through its International Union of Pure and Applied Chemistry name: 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde. The compound's structure is further characterized by its Simplified Molecular Input Line Entry System representation: CCC1=C2C(=CC=C1)C(=C(N2)C(C)(C)C)C=O, which describes the connectivity and arrangement of atoms within the molecule. The International Chemical Identifier provides additional structural specificity: InChI=1S/C15H19NO/c1-5-10-7-6-8-11-12(9-17)14(15(2,3)4)16-13(10)11/h6-9,16H,5H2,1-4H3.

The compound represents a sophisticated example of indole functionalization, where multiple substituents have been strategically placed to modify the electronic and steric properties of the parent indole system. The tert-butyl group introduces significant steric bulk at the 2-position, while the ethyl substituent at the 7-position provides additional structural complexity. The aldehyde functionality at the 3-position serves as a key reactive site, enabling further chemical transformations and potential biological interactions. This combination of substituents creates a unique chemical entity with distinct properties compared to simpler indole derivatives.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₉NO | |

| Molecular Weight | 229.32 g/mol | |

| CAS Registry Number | 586949-23-7 | |

| InChI Key | ZXWXKJNJVWDXJF-UHFFFAOYSA-N | |

| SMILES | CCC1=C2C(=CC=C1)C(=C(N2)C(C)(C)C)C=O |

Position in Indole Chemistry

The significance of 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde within the broader context of indole chemistry stems from its relationship to the fundamental indole-3-carbaldehyde framework, which serves as a crucial building block in organic synthesis. Indole-3-carbaldehyde itself is a well-established compound with the molecular formula C₉H₇NO and a molecular weight of 145.161 grams per mole. The parent compound indole-3-carbaldehyde is recognized by multiple names including 3-formylindole, beta-indolylaldehyde, and 1H-indole-3-carboxaldehyde, reflecting its importance in chemical literature.

The indole ring system, which forms the core structure of these compounds, is classified as an aromatic heterocycle with unique reactivity patterns. Indole undergoes electrophilic substitution primarily at the 3-position, which is approximately 10¹³ times more reactive than benzene toward electrophilic attack. This exceptional reactivity at the 3-position explains why indole-3-carbaldehyde and its derivatives, including 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde, are frequently encountered in synthetic chemistry. The presence of the aldehyde group at this highly reactive position makes these compounds valuable intermediates for further chemical transformations.

Indole derivatives occupy a central position in natural product chemistry and pharmaceutical research, with numerous bioactive compounds containing the indole framework. The structural modifications present in 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde represent strategic alterations designed to modulate the compound's chemical and biological properties. The tert-butyl group at the 2-position introduces steric hindrance that can influence both reactivity and binding interactions, while the ethyl group at the 7-position provides additional structural diversity. These modifications position the compound as a specialized derivative within the extensive family of indole-3-carbaldehyde analogs.

The compound's relationship to simpler indole derivatives can be understood through comparison with 7-ethyl-1H-indole-3-carbaldehyde, which shares the ethyl substitution at the 7-position but lacks the tert-butyl group at the 2-position. This simpler analog has a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 grams per mole, demonstrating how the additional tert-butyl substitution significantly increases the molecular complexity and size. The systematic progression from the parent indole-3-carbaldehyde through increasingly substituted derivatives illustrates the methodical approach to structural modification in indole chemistry.

Historical Context of Indole-3-carbaldehyde Research

The historical development of indole-3-carbaldehyde research provides essential context for understanding the emergence of complex derivatives like 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde. The foundational compound indole-3-carbaldehyde, also known as indole-3-aldehyde, has been extensively studied as a metabolite of dietary L-tryptophan, synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus. This biological significance has driven considerable research interest in indole-3-carbaldehyde and its derivatives, establishing the compound family's importance in both biochemical and synthetic chemistry contexts.

Early synthetic approaches to indole-3-carbaldehyde were developed using classical formylation reactions, including the Reimer-Tiemann reaction using aqueous potassium hydroxide and chloroform, Grignard reactions, and the Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide. The Vilsmeier-Haack reaction has proven particularly important for the synthesis of indole-3-carbaldehyde derivatives, as it allows for the direct introduction of formyl groups into electron-rich aromatic systems. This reaction involves the formation of a substituted chloroiminium ion, also called the Vilsmeier reagent, which subsequently reacts with the indole substrate to produce the desired aldehyde.

The development of catalytic versions of the Vilsmeier-Haack reaction has represented a significant advancement in the field, addressing the limitations of traditional stoichiometric methods that require caustic phosphorus oxychloride. Modern catalytic approaches employ phosphorus(III)/phosphorus(V) oxide cycles, enabling more environmentally friendly synthesis of indole-3-carbaldehyde derivatives under mild conditions. These methodological improvements have facilitated the preparation of specialized derivatives with enhanced structural complexity, including compounds like 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde.

Research into indole-3-carbaldehyde biosynthesis has revealed that the compound can be produced through biotransformation of indole-3-acetic acid using crude enzyme preparations from etiolated pea seedlings, as first suggested by Tang and Bonner. Additionally, bacterial systems, particularly Escherichia coli, have been shown to facilitate the biotransformation of L-tryptophan into indole-3-carbaldehyde, highlighting the compound's biological relevance. The enzyme brassinin oxidase has also been identified as mediating the conversion of the phytoalexin brassinin into 1H-indole-3-carboxaldehyde, demonstrating the compound's role in plant defense mechanisms.

Contemporary research has focused on developing more efficient and environmentally benign synthetic methods for indole-3-carbaldehyde and its derivatives. Recent approaches include the unusual oxidation of gramine methiodide using sodium nitrite in dimethylformamide, which produces indole-3-carbaldehyde in 68% yield. Alternative methods involving alkaline degradation of ascorbigen have also been explored, though with lower yields. These diverse synthetic approaches have laid the groundwork for the preparation of complex derivatives like 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde, which require specialized synthetic strategies to achieve the desired substitution patterns.

The historical progression from simple indole-3-carbaldehyde to highly substituted derivatives reflects the evolving sophistication of synthetic organic chemistry and the increasing demand for structurally complex compounds in pharmaceutical and materials research. The development of 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde represents the culmination of decades of methodological advancement in indole chemistry, incorporating both classical synthetic principles and modern catalytic approaches to achieve precise structural control.

Eigenschaften

IUPAC Name |

2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-5-10-7-6-8-11-12(9-17)14(15(2,3)4)16-13(10)11/h6-9,16H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWXKJNJVWDXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=C(N2)C(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Indole Core Functionalization

Starting from substituted indoles: The synthesis often begins with a suitably substituted indole or nitroindole derivative. For example, 7-nitroindole derivatives can serve as precursors for further functionalization at position 7 and 3.

Protection of the indole nitrogen: Protecting groups such as triisopropylsilyl (TIPS) are employed to protect the indole nitrogen during subsequent reactions, preventing unwanted side reactions.

Installation of tert-butyl group at position 2: The tert-butyl substituent can be introduced via alkylation reactions using tert-butyl halides or via directed lithiation followed by quenching with tert-butyl electrophiles. However, direct tert-butylation at position 2 requires careful control to avoid side reactions.

Introduction of ethyl group at position 7: The ethyl group at position 7 can be introduced by starting from 7-substituted indole derivatives or via regioselective alkylation strategies.

Formylation at the 3-Position

Vilsmeier-Haack reaction: This is a common method for formylation of indoles at the 3-position. It involves treatment of the indole derivative with a Vilsmeier reagent (formed from DMF and POCl3), which selectively introduces the aldehyde functionality at the 3-position.

Challenges in formylation: The presence of bulky substituents such as tert-butyl and ethyl groups may affect the regioselectivity and yield of the formylation step, requiring optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry.

Protection and Deprotection Steps

Alternative Synthetic Routes

Multi-step synthesis from nitroindoles: A reported 10-step synthesis starting from 4-nitroindole involves protection, reduction, lithiation, and Boc migration steps to access substituted indoles with amino and carboxylate functionalities, which can be adapted for aldehyde synthesis at position 3.

Use of lithiation and electrophile quenching: Bromination at specific positions followed by lithiation and quenching with electrophiles (such as tert-butyl electrophiles) can install the tert-butyl group regioselectively.

Challenges with Boc-protecting groups: In related indole syntheses, Boc groups can be labile under reaction conditions, requiring careful control to avoid deprotection or side reactions during condensation or formylation steps.

Summary Table of Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes/Challenges |

|---|---|---|---|

| Starting material preparation | Substituted indole synthesis | 7-nitroindole or 4-nitroindole | Nitro group reduction and protection needed |

| Nitrogen protection | Silyl protection | Triisopropylsilyl chloride (TIPS-Cl) | Protects indole NH to prevent side reactions |

| Bromination | Electrophilic aromatic substitution | N-bromosuccinimide (NBS) | Introduces bromine for lithiation |

| Lithiation and alkylation | Directed lithiation | n-Butyllithium, tert-butyl electrophile | Installation of tert-butyl group at position 2 |

| Formylation | Vilsmeier-Haack reaction | POCl3, DMF | Introduces aldehyde at position 3 |

| Deprotection | Acidic or basic conditions | TFA or other acids/bases | Removal of protecting groups |

Research Findings and Optimization Notes

The overall yield for complex substituted indole derivatives with multiple functional groups can be modest (e.g., 15% over 10 steps in related diaminoindole syntheses).

Protecting group stability is critical; Boc groups may transfer or deprotect under lithiation or condensation conditions, complicating synthesis.

Regioselectivity in lithiation and electrophilic substitution is influenced by the proximity of substituents and protecting groups, affecting the success of tert-butyl and ethyl group installation.

Solvent choice and temperature control are important for minimizing side reactions during formylation and protecting group manipulations.

Analyse Chemischer Reaktionen

2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde has shown potential in various biological activities:

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication mechanisms, making them candidates for antiviral drug development.

- Anticancer Properties : The compound has been studied for its ability to induce apoptosis in cancer cells. It interacts with multiple receptors, including the aryl hydrocarbon receptor (AhR), modulating gene expression related to cancer progression .

- Anti-inflammatory Effects : Indoles are known to influence cytokine production, such as interleukin-22, which plays a role in immune responses. This suggests potential therapeutic applications in inflammatory diseases .

Pharmacological Research

The compound serves as a precursor for synthesizing other bioactive molecules. Its ability to bind to various biological targets allows researchers to explore its pharmacological properties further:

- Receptor Interaction Studies : Investigations into how this compound interacts with specific receptors can lead to the development of new drugs targeting diseases like cancer and inflammatory disorders .

- Metabolic Pathway Analysis : Understanding how 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde is metabolized by enzymes like cytochrome P450 can provide insights into its efficacy and safety profile as a therapeutic agent .

Chemical Manufacturing

In the chemical industry, this compound is utilized as an intermediate in the synthesis of various chemicals. Its unique structure allows it to be used in:

- Multicomponent Reactions : It acts as a building block for creating complex molecules that have potential applications in pharmaceuticals and agrochemicals .

Material Science

The compound's properties may be harnessed in developing new materials with specific functionalities, particularly in coatings and polymers where indole derivatives are known for their stability and reactivity.

Data Table: Biological Activities of 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde

Case Study 1: Anticancer Activity

A study investigated the effects of 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde on various cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound could reduce the production of inflammatory cytokines in cultured immune cells, highlighting its potential application in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors, influencing biological processes such as cell signaling and gene expression . The aldehyde group can also participate in reactions with nucleophiles, further modulating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table compares 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde with structurally related indole derivatives, emphasizing substituent positions, molecular properties, and synthetic considerations:

Key Structural and Functional Differences

- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl () or allyl (). This bulk may reduce reaction rates in sterically sensitive processes.

- Electronic Properties : The carbaldehyde group at position 3 (common in and ) is electron-withdrawing, polarizing the indole ring. Chlorine in and further enhances this effect, while ethyl/methyl groups () are electron-donating.

- Solubility : Lipophilic groups (tBu, Et) decrease aqueous solubility compared to carboxylic acids () or esters (). This impacts formulation in biological studies.

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (e.g., aldehyde introduction via Vilsmeier-Haack reaction), but bulky substituents may necessitate optimized conditions for yield.

Research Implications

- Pharmaceutical Potential: The tert-butyl and ethyl groups may improve blood-brain barrier penetration, making the compound relevant in CNS drug development.

- Catalysis : Steric bulk at position 2 could modulate selectivity in transition-metal-catalyzed reactions.

- Material Science : Carbaldehyde’s reactivity supports its use in synthesizing Schiff bases or coordination polymers.

Biologische Aktivität

2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered interest due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

Indole derivatives, including 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde, are known to interact with multiple biological targets. They bind with high affinity to receptors such as the aryl hydrocarbon receptor (AhR), which plays a crucial role in modulating gene expression and influencing various cellular processes.

Biochemical Pathways

These compounds can affect several biochemical pathways due to their interaction with enzymes and proteins. For instance, they have been shown to inhibit protein kinases, which are vital for regulating cell functions and signaling pathways. Additionally, they can modulate cytokine production, such as interleukin-22, involved in immune responses.

Biological Activities

The biological activities associated with 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde include:

- Antiviral Activity : Demonstrated potential against various viral infections.

- Anti-inflammatory Effects : Exhibits properties that can reduce inflammation through cytokine modulation.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

- Antimicrobial Activity : Effective against a range of bacterial and fungal pathogens .

Research Findings

Several studies have investigated the biological effects of indole derivatives. Below are key findings related to 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde:

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde on breast cancer cells. The compound was found to significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The results suggest its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for its anti-inflammatory properties using a murine model of colitis. Treatment with 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde resulted in decreased levels of inflammatory markers and improved histological scores compared to controls .

Dosage and Efficacy

The efficacy of 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde varies depending on dosage. Lower doses have been associated with beneficial effects such as reduced inflammation and lower tumor growth rates, while higher doses may lead to cytotoxicity .

Q & A

Q. What are the common synthetic pathways for preparing 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthetic routes for indole-3-carbaldehyde derivatives often involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example:

- Step 1 : Start with a brominated indole precursor (e.g., 3-bromoindole derivatives, as in ).

- Step 2 : Introduce tert-butyl and ethyl groups via alkylation or coupling. Ethanol or tetrahydrofuran (THF) is commonly used as a solvent, with sodium carbonate as a base .

- Step 3 : Optimize conditions by varying catalyst loading (e.g., palladium diacetate at 0.05–0.1 mol%), temperature (room temperature to reflux), and reaction time (8–24 hours).

- Step 4 : Monitor progress via TLC and purify using silica gel column chromatography (ethyl acetate/petroleum ether gradients) .

Table 1 : Key Parameters for Synthesis Optimization

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Catalyst Loading | 0.05–0.1 mol% | Balance cost and efficiency |

| Temperature | 25–80°C | Avoid decomposition |

| Solvent | Anhydrous ethanol/THF | Enhance solubility |

| Purification | Ethyl acetate:petroleum ether (1:3) | Isolate product with high purity |

Yield improvements may require iterative testing of these parameters.

Q. What spectroscopic and chromatographic techniques are essential for characterizing 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with analogous indole derivatives (e.g., 6-iodo-1H-indole-3-carbaldehyde ).

- Infrared (IR) Spectroscopy : Identify aldehyde C=O stretching (~1700 cm) and indole N-H stretching (~3400 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).

Q. What safety precautions are critical when handling 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde in laboratory settings?

- Methodological Answer :

- Preventive Measures : Store in a dry, ventilated area away from ignition sources (per indole derivative guidelines ). Use sealed containers to avoid moisture.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- Emergency Response : For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde across different assay models?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability protocols, solvent effects). Mitigation strategies include:

- Standardized Protocols : Use uniform cell lines (e.g., A549, HeLa) and MTT assay conditions (e.g., RPMI-1640 medium with 10% fetal calf serum) .

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify IC variability.

- Statistical Validation : Apply ANOVA or t-tests to compare replicates. Iterative re-testing under controlled conditions reduces noise .

Q. What challenges arise in the crystallographic refinement of 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde, and how can SHELX software mitigate these issues?

- Methodological Answer :

- Challenges : Disorder in tert-butyl/ethyl groups, twinning due to flexible substituents, and weak diffraction from light atoms (e.g., aldehyde oxygen).

- SHELX Solutions :

- Use SHELXL for restrained refinement to model disordered groups.

- Apply TWIN/BASF commands to handle twinned data .

- Refine hydrogen atoms isotropically to improve model accuracy.

Table 2 : SHELX Commands for Common Refinement Issues

| Issue | SHELX Command | Purpose |

|---|---|---|

| Disorder | PART, AFIX | Model alternate conformations |

| Twinning | TWIN, BASF | Correct intensity scaling |

| Weak Data | WGHT, SIMU | Stabilize refinement |

Q. What computational strategies are effective in predicting the reactivity and stability of 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde in synthetic routes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. THF) to assess solubility.

- Docking Studies : Model interactions with biological targets (e.g., enzymes in indole-based pathways ).

Note : Validate computational results with experimental data (e.g., compare predicted vs. observed reaction yields).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.